Hoipin-1
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Overview
Description
LUBAC is composed of the HOIP, HOIL-1L, and SHARPIN subunits, and it plays a crucial role in activating the canonical nuclear factor-kappa B (NF-κB) pathway through Met1-linked linear ubiquitination . HOIPIN-1 has been identified as a potent inhibitor of LUBAC-mediated NF-κB activation, making it a valuable tool in studying the regulation of inflammatory and innate immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for HOIPIN-1 have not been extensively documented. given its potential therapeutic applications, it is likely that the compound is produced using standard organic synthesis techniques in a controlled laboratory environment .
Chemical Reactions Analysis
Types of Reactions
HOIPIN-1 primarily undergoes reactions that involve the inhibition of the RING-HECT-hybrid reaction in HOIP by modifying the active cysteine residue (Cys885). This inhibition is facilitated by residues in the C-terminal LDD domain, such as arginine (Arg935) and aspartic acid (Asp936) .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of this compound include thiol-reactive compounds and alpha, beta-unsaturated carbonyl-containing chemicals. The reactions are typically carried out under controlled laboratory conditions with precise temperature and pH settings .
Major Products Formed
The major product formed from the reactions involving this compound is the inhibited form of the LUBAC complex, which results in the suppression of NF-κB activation and gene expression .
Scientific Research Applications
HOIPIN-1 has several scientific research applications, including:
Chemistry: This compound is used as a tool to study the regulation of ubiquitination and its impact on cellular functions
Biology: The compound is employed in research to understand the role of LUBAC in inflammatory and innate immune responses
Medicine: This compound has potential therapeutic applications in treating conditions such as psoriasis and diffuse large B cell lymphoma by inducing cell death in activated B cell-like lymphoma cells
Industry: While industrial applications are not extensively documented, this compound’s role in regulating ubiquitination pathways may have implications in the development of new therapeutic agents
Mechanism of Action
HOIPIN-1 exerts its effects by inhibiting the linear ubiquitin chain assembly complex (LUBAC). It specifically targets the RING-HECT-hybrid reaction in HOIP by modifying the active cysteine residue (Cys885). The binding of this compound to LUBAC is facilitated by residues in the C-terminal LDD domain, such as arginine (Arg935) and aspartic acid (Asp936) . This inhibition leads to the suppression of NF-κB activation and gene expression, thereby regulating inflammatory and antiviral signaling pathways .
Comparison with Similar Compounds
Similar Compounds
HOIPIN-8: A derivative of HOIPIN-1, HOIPIN-8 is a more potent inhibitor of LUBAC with an IC50 value of 11 nanomolar compared to this compound’s IC50 value of 2.8 micromolar
Other LUBAC Inhibitors: There are other small-molecule inhibitors of LUBAC, but this compound and HOIPIN-8 are among the most studied and characterized
Uniqueness
This compound is unique in its selective inhibition of the linear ubiquitin chain assembly complex (LUBAC) and its ability to suppress NF-κB activation. Its specificity and potency make it a valuable tool in studying the regulation of ubiquitination and its impact on cellular functions .
Properties
Molecular Formula |
C17H13NaO4 |
---|---|
Molecular Weight |
304.27 g/mol |
IUPAC Name |
sodium;2-[(E)-3-(2-methoxyphenyl)-3-oxoprop-1-enyl]benzoate |
InChI |
InChI=1S/C17H14O4.Na/c1-21-16-9-5-4-8-14(16)15(18)11-10-12-6-2-3-7-13(12)17(19)20;/h2-11H,1H3,(H,19,20);/q;+1/p-1/b11-10+; |
InChI Key |
JCKWBPCGGVUJEV-ASTDGNLGSA-M |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2C(=O)[O-].[Na+] |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2C(=O)[O-].[Na+] |
Origin of Product |
United States |
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